1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane
Description
Properties
CAS No. |
72743-88-5 |
|---|---|
Molecular Formula |
C22H24N6S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
3-ethylsulfanyl-5-[2-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H24N6S2/c1-3-29-21-25-23-19(27(21)17-11-7-5-8-12-17)15-16-20-24-26-22(30-4-2)28(20)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
RZCIMNBDLGTRBT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SCC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazinecarbothioamides
- Hydrazinecarbothioamides are cyclized under basic or acidic conditions to form 1,2,4-triazole-3-thiones.
- Common bases include sodium hydroxide, potassium hydroxide, or sodium bicarbonate.
- Reaction solvents are typically ethanol or aqueous ethanol mixtures.
- Cyclization is often performed under reflux for several hours to ensure completion.
Representative Reaction Conditions
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Cyclization | Hydrazinecarbothioamide + NaOH, EtOH, reflux 4-6 h | 1,2,4-Triazole-3-thione intermediate | 52–88% |
This step is crucial for establishing the triazole ring system with a mercapto (–SH) group at the 3-position, which is a key handle for further substitution.
Formation of the Ethane-Linked Bis-Triazole
Coupling Strategy
- The linkage of two triazole units via an ethane bridge can be achieved by reacting two equivalents of the 5-(ethylthio)-4-phenyl-1,2,4-triazole derivative with a suitable ethane-based bifunctional reagent.
- Commonly, 1,2-dihaloethanes (e.g., 1,2-dibromoethane) are used to alkylate the nitrogen or sulfur atoms on the triazole rings.
- The reaction is performed in polar solvents under reflux conditions with a base to facilitate nucleophilic substitution.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Coupling | 2 × 5-(Ethylthio)-4-phenyl-1,2,4-triazole + 1,2-dibromoethane + base, DMF, reflux | 1,2-Bis(5-(ethylthio)-4-phenyl-1,2,4-triazol-3-yl)ethane | 60–85% |
This step forms the final bis-triazole compound with an ethane linker, completing the target molecule synthesis.
Alternative Synthetic Routes
- Some methods start from ethyl chloroacetate reacting with 1,2,4-triazole-5-thione derivatives to form ethylthioacetate intermediates, which are then converted to hydrazides and cyclized to triazole derivatives.
- Hydrazinolysis and subsequent cyclization steps are used to generate the triazole core with desired substitutions.
- Mannich and Schiff base reactions have been reported for related triazole derivatives but are less common for this specific bis-triazole ethane compound.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Product Intermediate | Yield Range (%) |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazinecarbothioamide + NaOH, EtOH, reflux | 1,2,4-Triazole-3-thione | 52–88 |
| 2 | Alkylation | Ethyl halide + base, DMF, reflux | 5-(Ethylthio)-4-phenyl-1,2,4-triazole | 70–90 |
| 3 | Coupling (Linking) | 1,2-Dihaloethane + base, DMF, reflux | 1,2-Bis(5-(ethylthio)-4-phenyl-1,2,4-triazol-3-yl)ethane | 60–85 |
Research Findings and Notes
- The preparation methods emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and base strength to optimize yields and purity.
- The mercapto group’s reactivity is exploited for selective alkylation to introduce the ethylthio substituent.
- The ethane linker is introduced via nucleophilic substitution with dihaloalkanes, a reliable method for bis-heterocycle formation.
- Variations in substituents on the phenyl ring or the alkylthio group can be accommodated by modifying the starting materials and reaction conditions accordingly.
- The synthetic routes are scalable and adaptable for industrial production with optimization of parameters.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane can undergo various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio groups, yielding simpler triazole derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, room temperature.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified triazole derivatives.
Substitution: Phenyl-substituted triazole derivatives with various functional groups.
Scientific Research Applications
1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The ethylthio and phenyl groups play a crucial role in its binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane with structurally related bis-triazole derivatives:
Key Observations :
- Ethylthio vs. Longer Thioethers : The ethylthio group in the target compound balances lipophilicity and solubility better than bulkier decylthio chains (e.g., in ), which may enhance membrane permeability but reduce aqueous stability .
- Mercapto vs. Thioether : The discontinued ethane-diol derivative () with mercapto (-SH) groups likely faced oxidative instability, whereas the ethylthio group in the target compound offers improved chemical robustness .
Physicochemical Properties
*Calculated based on formula C₂₂H₂₂N₆S₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
